(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione
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Overview
Description
4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the 4-chlorobenzoyl intermediate: This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Coupling with 3,4-dimethoxyphenyl derivative: The 4-chlorobenzoyl chloride is then reacted with a 3,4-dimethoxyphenyl derivative under Friedel-Crafts acylation conditions.
Formation of the pyrrolone ring: The intermediate product is then subjected to cyclization reactions to form the pyrrolone ring structure.
Introduction of the furan-2-ylmethyl group: This step involves the reaction of the intermediate with a furan-2-ylmethyl derivative under suitable conditions to introduce the furan ring.
Chemical Reactions Analysis
4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where aromatic and heterocyclic compounds are effective.
Materials Science: The unique combination of aromatic and heterocyclic structures makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar compounds to 4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one include:
4-(4-chlorobenzoyl)pyridine: This compound shares the 4-chlorobenzoyl group but differs in the rest of its structure.
Benzofuran derivatives: These compounds have a benzofuran ring and exhibit similar biological activities.
Other pyrrolone derivatives: Compounds with similar pyrrolone ring structures but different substituents.
The uniqueness of 4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20ClNO6 |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H20ClNO6/c1-30-18-10-7-15(12-19(18)31-2)21-20(22(27)14-5-8-16(25)9-6-14)23(28)24(29)26(21)13-17-4-3-11-32-17/h3-12,21,27H,13H2,1-2H3/b22-20+ |
InChI Key |
WTXSLZRTIULQRL-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CC4=CC=CO4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CC=CO4)OC |
Origin of Product |
United States |
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